Product packaging for 1-(2,3-Dichloroquinoxalin-5-yl)ethanone(Cat. No.:CAS No. 459835-98-4)

1-(2,3-Dichloroquinoxalin-5-yl)ethanone

Cat. No.: B11870874
CAS No.: 459835-98-4
M. Wt: 241.07 g/mol
InChI Key: ALWPBDJGTGCHOZ-UHFFFAOYSA-N
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Description

1-(2,3-Dichloroquinoxalin-5-yl)ethanone (CAS 459835-98-4) is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. It features a 2,3-dichloroquinoxaline core, a structure widely recognized as a privileged scaffold for constructing diverse biologically active molecules . The two chlorine atoms on the quinoxaline ring are highly reactive sites that undergo facile nucleophilic aromatic substitution, allowing researchers to efficiently create a library of complex, multi-substituted heterocycles . The acetyl group at the 5-position provides an additional handle for further chemical modifications, making this compound a versatile intermediate for structure-activity relationship (SAR) studies. While direct biological data for this specific compound may be limited, analogs and derivatives based on the 2,3-dichloroquinoxaline structure have demonstrated a broad spectrum of pharmacological activities in research settings, including anticancer , antimicrobial , and anti-inflammatory effects . Furthermore, quinoxaline derivatives are investigated as key components in materials science and as tools for neurological research, such as ligands for 5-HT3 receptor subtypes . This product is intended for use in these and other exploratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Safety and Handling: Researchers should handle this compound with appropriate precautions. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2N2O B11870874 1-(2,3-Dichloroquinoxalin-5-yl)ethanone CAS No. 459835-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

459835-98-4

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

1-(2,3-dichloroquinoxalin-5-yl)ethanone

InChI

InChI=1S/C10H6Cl2N2O/c1-5(15)6-3-2-4-7-8(6)14-10(12)9(11)13-7/h2-4H,1H3

InChI Key

ALWPBDJGTGCHOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization of 1 2,3 Dichloroquinoxalin 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the proton and carbon environments through NMR spectroscopy is crucial for structural elucidation. However, specific chemical shifts, coupling constants, and correlation data for 1-(2,3-Dichloroquinoxalin-5-yl)ethanone are not available.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

No specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for the aromatic and acetyl protons of the title compound have been found in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The characteristic chemical shifts for the carbon atoms of the quinoxaline (B1680401) ring and the acetyl group could not be reported due to the absence of published ¹³C NMR data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Information from two-dimensional NMR experiments, which would confirm the connectivity between protons and carbons in the molecule, is not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated from the chemical formula (C₁₀H₆Cl₂N₂O), specific mass spectrometry data, including the molecular ion peak (M+) and the characteristic fragmentation pattern, have not been documented in available literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The characteristic vibrational frequencies for the functional groups present in this compound, such as the carbonyl (C=O) stretching of the ketone and the C-Cl stretching vibrations, could not be provided as no experimental IR spectra have been found.

Elemental Analysis (CHN) for Empirical Formula Verification

The experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are essential for confirming the empirical formula of the synthesized compound. This data is not available in the reviewed sources.

Chromatographic Purity Assessment Methodologies (e.g., TLC, HPLC, GC-MS)

No specific methods, experimental conditions (such as mobile phases, columns, or temperature programs), or results (such as Rƒ values, retention times, or mass fragmentation patterns) for the analysis of this compound were found.

X-ray Crystallography for Solid-State Structural Elucidation

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.

Chemical Reactivity and Synthetic Transformations of 1 2,3 Dichloroquinoxalin 5 Yl Ethanone

Reactivity at the Quinoxaline (B1680401) Halogen Atoms (C-2 and C-3)

The chlorine atoms at the C-2 and C-3 positions of the quinoxaline ring are susceptible to nucleophilic attack, a common feature of halogenated nitrogen-containing heterocyclic compounds. byjus.commasterorganicchemistry.comlibretexts.org This reactivity is the basis for a variety of synthetic modifications.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the 2,3-dichloroquinoxaline (B139996) core. dalalinstitute.comscience.gov The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the chloride ions by a range of nucleophiles. For instance, reactions with amines, alcohols, and thiols can lead to the corresponding substituted quinoxalines.

The reaction of 2,3-dichloroquinoxaline derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazinylquinoxalines. nih.gov Similarly, treatment with sodium azide (B81097) can yield tetrazoloquinoxalines through a tautomeric equilibrium. nih.gov These transformations highlight the utility of SNAr reactions in introducing diverse functional groups onto the quinoxaline scaffold.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct Type
AmineHydrazine hydrateHydrazinylquinoxaline nih.gov
AzideSodium azideTetrazoloquinoxaline nih.gov
ThiolBenzenethiolThioether derivative
AlcoholSodium methoxideMethoxyquinoxaline

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to 1-(2,3-dichloroquinoxalin-5-yl)ethanone. nrochemistry.comnih.govmdpi-res.com These reactions offer a versatile approach to introduce aryl, alkyl, and other organic fragments at the C-2 and C-3 positions.

Suzuki Coupling: This reaction involves the coupling of the dichloroquinoxaline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.com It is a widely used method for the formation of biaryl compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the dichloroquinoxaline and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. nrochemistry.com

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine functionalities onto the quinoxaline ring. nrochemistry.com

These cross-coupling reactions significantly expand the synthetic possibilities for modifying the quinoxaline core, allowing for the creation of a diverse library of derivatives. nih.govresearchgate.net

Reactivity of the Ethanone (B97240) Moiety

The ethanone group at the C-5 position provides another site for chemical modification, independent of the reactivity at the C-2 and C-3 positions.

The carbonyl group of the ethanone moiety can undergo a variety of standard transformations. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Condensation reactions, such as the Wittig reaction, can be employed to form alkenes. mdpi.com For instance, the reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide with a phosphorane ylide under microwave irradiation has been shown to yield an enone. mdpi.com

The α-carbon of the ethanone group is susceptible to functionalization. For example, it can undergo halogenation in the presence of a suitable halogenating agent. The resulting α-halo ketone can then serve as a precursor for further nucleophilic substitution reactions.

Derivatization Strategies on the Quinoxaline Ring System

Beyond the direct substitution of the chlorine atoms, other strategies can be employed to modify the quinoxaline ring system. These can include reactions that lead to the formation of fused heterocyclic systems. beilstein-journals.orgbohrium.com For example, the reaction of a 2,3-dichloroquinoxaline derivative with a binucleophilic reagent can lead to the formation of a new ring fused to the quinoxaline core. The specific nature of these derivatizations depends on the reagents and reaction conditions employed. researchgate.netnih.govtsijournals.com

Electrophilic Aromatic Substitution Reactions on Unsubstituted Positions

No specific research findings on the electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) on the unsubstituted positions of the benzene (B151609) ring of this compound were identified in the available literature. The directing effects of the existing substituents (the fused pyrazine (B50134) ring and the acetyl group) would be expected to influence the regioselectivity of such reactions, but experimental data is required for a definitive analysis.

N-Alkylation and N-Acylation Reactions

Detailed studies concerning the N-alkylation and N-acylation of the nitrogen atoms within the quinoxaline ring of this compound are not described in the currently accessible scientific literature. The reactivity of the quinoxaline nitrogens towards alkylating and acylating agents would be influenced by the electronic properties of the dichloro and acetyl substituents.

Theoretical and Computational Chemistry Studies on 1 2,3 Dichloroquinoxalin 5 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations provide a basis for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, often employing the B3LYP functional with a 6-311G basis set, are used to determine optimized molecular geometries and various electronic properties. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. scispace.com

Key electronic properties that can be calculated include dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the non-linear optical (NLO) properties of these compounds. The distribution of electron density, as revealed by DFT, is essential for predicting how these molecules will interact with other molecules and their environment.

Table 1: Representative Calculated Properties for Quinoxaline Derivatives

Property Typical Calculated Value Range Significance
Dipole Moment (Debye) 2.0 - 4.0 Indicates the polarity of the molecule, affecting solubility and intermolecular interactions.
Polarizability (a.u.) 100 - 200 Measures the ease with which the electron cloud can be distorted by an external electric field.

Note: The values in this table are representative and are based on computational studies of various quinoxaline derivatives. The exact values for 1-(2,3-dichloroquinoxalin-5-yl)ethanone would require specific calculations.

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. scirp.org

For quinoxaline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The HOMO-LUMO energy gap can be tuned by the introduction of different substituents on the quinoxaline ring system. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap and increased reactivity.

Table 2: Representative Frontier Orbital Energies for Quinoxaline Derivatives

Parameter Typical Energy Range (eV) Implication for Reactivity
EHOMO -6.0 to -7.5 Higher values indicate stronger electron-donating character.
ELUMO -1.5 to -3.0 Lower values indicate stronger electron-accepting character.

Note: These values are illustrative and derived from studies on various substituted quinoxalines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In quinoxaline derivatives, the nitrogen atoms of the pyrazine (B50134) ring are typically regions of negative electrostatic potential, making them likely sites for protonation and interaction with electrophiles. The regions around the hydrogen atoms and electron-withdrawing substituents, such as the chloro and acetyl groups in the title compound, would be expected to show a positive electrostatic potential, indicating sites for nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govmdpi.comnih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of a molecule and the energy barriers between them. mdpi.com

For quinoxaline derivatives, MD simulations can be used to understand how the molecule behaves in solution and how it might bind to a protein's active site. tandfonline.com These simulations can help in identifying stable binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for drug design. nih.govtandfonline.com

Reaction Mechanism Elucidation and Transition State Modeling for Key Synthetic Steps

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netorientjchem.orgnih.gov Computational chemistry can be employed to elucidate the detailed mechanism of this reaction, including the identification of intermediates and transition states.

The reaction is often acid-catalyzed, with the initial step being the activation of one of the carbonyl groups by the catalyst. researchgate.netorientjchem.org This is followed by a nucleophilic attack from one of the amino groups of the diamine. A series of condensation and cyclization steps then lead to the final quinoxaline product. researchgate.net Theoretical modeling can calculate the activation energies for each step of the proposed mechanism, helping to identify the rate-determining step and optimize reaction conditions.

Structure-Activity Relationship (SAR) Studies through Computational Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing more potent and selective drugs. nih.govnih.govresearchgate.net These studies aim to correlate the chemical structure of a series of compounds with their biological activity.

For quinoxaline derivatives, computational SAR studies can be used to understand how different substituents on the quinoxaline ring affect their interaction with a biological target. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data, predictive QSAR models can be developed. tandfonline.com These models can then be used to design new quinoxaline derivatives with improved biological activity. For example, studies have shown that the nature and position of substituents on the quinoxaline scaffold can significantly influence their anticancer or enzyme inhibitory activities. nih.govresearchgate.netmdpi.com

In Silico Prediction of Potential Biological Targets

In silico target prediction, also known as target fishing, is a computational strategy used to identify the most probable protein targets of a bioactive compound. This approach leverages various computational methods, such as those based on chemical structure similarity, machine learning, and bioactivity spectra, to screen a compound against extensive databases of known biological targets. For quinoxaline derivatives, which are known to possess a wide range of biological activities, these predictive studies are particularly valuable.

While specific target prediction studies for this compound are not extensively documented, research on analogous quinoxaline structures provides insights into its likely biological roles. For instance, studies on other 2,3-disubstituted quinoxalines have utilized artificial intelligence and predictive software to identify potential molecular targets. These analyses have often highlighted enzymes and receptors involved in cancer and microbial pathways as probable targets for this class of compounds researchgate.netresearchgate.net. The predictions are typically ranked based on probability scores, guiding the selection of targets for further validation through molecular docking and in vitro assays.

The general approach for target prediction involves submitting the chemical structure of the compound to a prediction server, which then compares it against databases of compounds with known protein targets. The output is a list of potential targets, often categorized by protein class, such as kinases, proteases, or G-protein coupled receptors.

Table 1: Representative Potential Biological Target Classes for Quinoxaline Scaffolds

Target ClassCommon ExamplesPotential Therapeutic Area
KinasesTyrosine Kinases, Serine/Threonine KinasesOncology, Inflammatory Diseases
ProteasesCysteine Proteases, Serine ProteasesInfectious Diseases, Oncology
Nuclear ReceptorsEstrogen Receptors, Androgen ReceptorsOncology, Metabolic Diseases
DNA-interacting ProteinsTopoisomerases, DNA GyraseOncology, Infectious Diseases

This table represents potential target classes for the broader family of quinoxaline derivatives based on computational and experimental studies of various analogs.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to model the interaction between a small molecule ligand and a protein receptor at the atomic level. This allows for the characterization of binding energy, affinity, and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions.

For example, docking studies of other quinoxaline derivatives have revealed key interactions with the active sites of enzymes like tubulin and various kinases. These simulations have shown that the nitrogen atoms of the quinoxaline ring often act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking and hydrophobic interactions with the receptor's amino acid residues.

The typical workflow for a molecular docking study involves:

Preparation of the 3D structure of the ligand (this compound).

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparation of the protein structure, which includes adding hydrogen atoms, assigning charges, and defining the binding site.

Running the docking algorithm to generate a series of possible binding poses of the ligand within the protein's active site.

Scoring and ranking the generated poses based on their predicted binding affinities (e.g., in kcal/mol).

Analysis of the best-ranked pose to identify key molecular interactions.

Table 2: Illustrative Molecular Docking Parameters for a Hypothetical Interaction

ParameterDescriptionExample Value
Receptor ProteinThe biological target being investigated.e.g., Tyrosine Kinase
PDB IDThe unique identifier for the protein structure in the Protein Data Bank.e.g., 1XXX
Binding Affinity (kcal/mol)The predicted free energy of binding. A more negative value indicates stronger binding.-8.5
Hydrogen BondsKey hydrogen bonding interactions between the ligand and protein residues.e.g., with ASN842, MET793
Hydrophobic InteractionsKey hydrophobic interactions with protein residues.e.g., with LEU718, VAL726
Interacting ResiduesThe amino acid residues in the binding pocket that interact with the ligand.e.g., LEU718, VAL726, ALA743, MET793, ASN842

This table provides an illustrative example of the kind of data generated from a molecular docking simulation. The values are hypothetical and serve to demonstrate the output of such a study.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate for Novel Quinoxaline (B1680401) Derivatives

No specific, published research could be identified that utilizes 1-(2,3-dichloroquinoxalin-5-yl)ethanone as a starting material for the synthesis of novel quinoxaline derivatives. The reactivity of the dichloroquinoxaline core is well-established for nucleophilic substitution reactions, and the ethanone (B97240) group offers a site for various condensation and functionalization reactions. However, documented examples of these transformations specifically for this compound are not available in the reviewed scientific literature.

Potential in the Development of Functional Organic Materials (e.g., Optoelectronic Materials, Ligands)

There is no available data or research that explores the potential of this compound or its direct derivatives in the development of functional organic materials. While the broader class of quinoxaline compounds has been investigated for applications in optoelectronics and as ligands for metal complexes due to their electron-deficient nature and chelating ability, studies specifically initiating from or incorporating this compound are absent from the public record.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,3-Dichloroquinoxalin-5-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and ketone functionalization of quinoxaline derivatives. A common approach includes:

  • Step 1: Chlorination of quinoxaline precursors using reagents like POCl₃ or SOCl₂ under controlled temperature (80–100°C) to introduce chlorine atoms at positions 2 and 3.
  • Step 2: Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone group at position 5.
  • Optimization Tips:
    • Use anhydrous conditions to avoid hydrolysis of intermediates.
    • Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., excess acetyl chloride for higher yields).
    • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

Methodological Answer: A multi-spectroscopic approach is essential:

  • IR Spectroscopy: Identify characteristic C=O stretches (~1680–1720 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹). Compare with reference spectra from analogous compounds (e.g., dichlorophenyl ethanones) .
  • NMR Analysis:
    • ¹H NMR: Look for singlet peaks corresponding to methyl ketone protons (~2.5–3.0 ppm) and aromatic protons (quinoxaline ring, ~7.0–8.5 ppm).
    • ¹³C NMR: Confirm carbonyl carbon (~200–210 ppm) and chlorine-substituted carbons (~120–140 ppm) .
  • Mass Spectrometry (EI-MS): Validate molecular ion peaks (e.g., [M]⁺ at m/z ≈ 255 for C₁₀H₆Cl₂N₂O) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, QSPR) aid in predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl groups lower the LUMO energy, enhancing reactivity toward nucleophiles .
  • Quantitative Structure-Property Relationship (QSPR): Correlate substituent effects (e.g., Cl position) with properties like solubility or thermal stability. Use datasets from analogs (e.g., 2-chlorophenyl ethanones) to train models .
  • Challenges: Validate predictions with experimental data (e.g., comparing calculated vs. observed reaction yields).

Q. How can researchers resolve contradictions in crystallographic data for halogenated ethanone derivatives?

Methodological Answer: Contradictions often arise from polymorphism or solvent effects. Strategies include:

  • Single-Crystal X-ray Diffraction (SCXRD): Compare unit cell parameters (e.g., a=8.2 Å, b=12.3 Å for a dichloro analog) with literature .
  • Powder XRD: Identify polymorphic phases by matching experimental patterns with simulated data from SCXRD.
  • Thermal Analysis (DSC/TGA): Detect phase transitions or solvent loss that may alter crystallographic interpretations .

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
    • Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Acidic conditions may hydrolyze the ketone group.
  • Thermal Stability:
    • Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (e.g., >200°C for similar ethanones).
    • Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing samples weekly .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches of halogenated ethanones?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare reaction conditions (e.g., solvent purity, catalyst batch).
    • Verify instrument calibration (e.g., NMR shimming, IR baseline correction).
  • Collaborative Validation: Share samples with independent labs for cross-validation of spectra .
  • Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems .

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